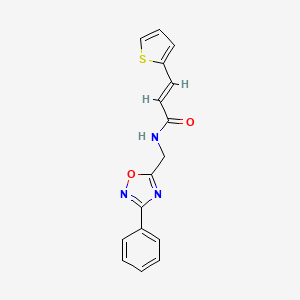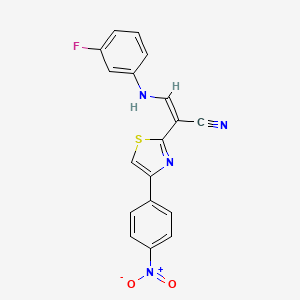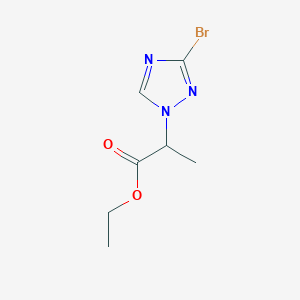
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H10N4O. It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine typically involves the reaction of 6-methyl-1,3-benzoxazole with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzoxazole ring, while reduction could lead to the formation of reduced guanidine derivatives .
Aplicaciones Científicas De Investigación
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine involves its interaction with various molecular targets. In biological systems, it may enhance the release of acetylcholine following a nerve impulse, thereby affecting neurotransmission. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzoxazole: Shares the benzoxazole core but lacks the guanidine moiety.
2-(6-Methyl-1,3-benzoxazol-2-yl)thiourea: Similar structure with a thiourea group instead of guanidine.
2-(6-Methyl-1,3-benzoxazol-2-yl)urea: Contains a urea group instead of guanidine.
Uniqueness
2-(6-Methyl-1,3-benzoxazol-2-yl)guanidine is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. This functional group enhances its basicity and ability to form hydrogen bonds, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
2-(6-methyl-1,3-benzoxazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBXWRQMAXTBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
![N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)


![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2531732.png)



